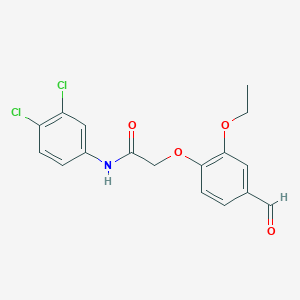

N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

Description

N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 3,4-dichlorophenyl group attached to the amide nitrogen and a substituted phenoxy moiety at the acetamide’s α-position. The phenoxy group is further functionalized with an ethoxy group at the 2-position and a formyl group at the 4-position (CAS: 247592-89-8) .

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO4/c1-2-23-16-7-11(9-21)3-6-15(16)24-10-17(22)20-12-4-5-13(18)14(19)8-12/h3-9H,2,10H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJJCKUJXNKCOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301184381 | |

| Record name | N-(3,4-Dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247592-90-1 | |

| Record name | N-(3,4-Dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247592-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,4-Dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 3,4-dichloroaniline with 2-ethoxy-4-formylphenol in the presence of a suitable catalyst, such as hydrochloric acid, to form an intermediate compound.

Acylation Reaction: The intermediate is then subjected to an acylation reaction with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or amines.

Substitution: Amino derivatives or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is being investigated for its therapeutic potential , particularly in the realms of anti-inflammatory and anticancer properties .

Case Study: Anti-inflammatory Properties

Research indicates that this compound may inhibit specific enzymes involved in inflammatory processes. For instance, a study demonstrated that the compound effectively reduced the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The inhibition of COX enzymes can lead to decreased production of pro-inflammatory mediators, making it a candidate for developing anti-inflammatory drugs .

Case Study: Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Material Science

The compound's unique structural features make it suitable for applications in material science , particularly in the synthesis of advanced materials such as polymers and nanomaterials.

Application: Polymer Synthesis

This compound can be utilized as a monomer in polymerization reactions to create functionalized polymers with specific properties. These polymers can be engineered for applications in coatings, adhesives, and biomedical devices .

Application: Nanomaterials

The compound is also explored for its role in the synthesis of nanomaterials. Its ability to form stable complexes with metal ions allows it to be used as a precursor for producing metal nanoparticles, which have applications in catalysis and drug delivery systems .

Biological Studies

In biological research, this compound serves as a biochemical probe to study cellular processes.

Application: Cellular Assays

The compound is employed in various biological assays to evaluate its effects on cell signaling pathways and gene expression. For instance, studies have shown that it modulates the expression of genes involved in apoptosis and cell cycle regulation, providing insights into its mechanisms of action .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of dichlorophenyl, ethoxy, and formyl groups. Below is a detailed comparison with key analogs:

Table 1: Structural Comparison of N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide and Analogs

Key Observations :

Formyl Group : Unique to the target compound, this group allows for post-synthetic modifications (e.g., condensation with amines to form Schiff bases), a feature absent in most analogs .

Benzothiazole vs. Phenoxy: Benzothiazole-containing analogs (e.g., EP 3 348 550A1 derivatives) exhibit higher rigidity and aromatic interactions, often correlating with improved pharmacokinetic profiles .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Biological Activity

N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is a synthetic organic compound notable for its diverse biological activities. This compound, characterized by the presence of dichlorophenyl and ethoxy-formylphenoxy groups, has been investigated for its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts.

The molecular formula of this compound is , with a molecular weight of 368.21 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 583.7 ± 50.0 °C |

| Flash Point | 306.8 ± 30.1 °C |

| LogP | 4.30 |

| Vapour Pressure | 0.0 ± 1.6 mmHg at 25°C |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory processes. The compound may exert anti-inflammatory effects by inhibiting enzymes that contribute to inflammation pathways, thereby modulating biochemical responses within the body .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has demonstrated analgesic activity in various models. For instance, studies have reported that administration of this compound resulted in a significant reduction in pain responses in animal models subjected to formalin tests.

Case Studies and Research Findings

- In vitro Binding Studies : A study evaluated the binding affinity of this compound to σ1 and σ2 receptors, revealing a selective affinity for σ1 receptors. This suggests potential applications in treating conditions related to these receptors .

- Molecular Docking Studies : Computational analyses have shown that the compound can form stable interactions within the active site of target proteins, enhancing its potential as a therapeutic agent against pain and inflammation .

- Toxicity Assessment : Preliminary toxicity assessments indicate that this compound exhibits low toxicity profiles in tested models, making it a candidate for further pharmacological development .

Q & A

Q. What are the standard synthetic routes for N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide, and how are reaction conditions optimized?

The synthesis typically involves coupling aromatic amines with activated acetamide precursors. A common method includes:

- Step 1 : Reacting 3,4-dichloroaniline with a phenoxyacetic acid derivative (e.g., 2-ethoxy-4-formylphenoxyacetic acid) using carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) in dichloromethane .

- Step 2 : Optimizing reaction parameters:

- Temperature : Maintain at 273 K to minimize side reactions .

- Solvent : Dichloromethane or ethyl acetate for solubility and slow crystallization .

- Catalyst : Triethylamine as a base to neutralize HCl byproducts .

- Purity Control : Extract with saturated NaHCO₃ and brine to remove unreacted reagents .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy, formyl, dichlorophenyl groups) and assess purity (>95%) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .

- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., ~65° between chlorophenyl and phenoxy groups) and hydrogen-bonding networks (N–H⋯O interactions) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 382.05 for C₁₇H₁₄Cl₂NO₄) .

Q. What are the key physicochemical properties influencing its reactivity and experimental handling?

- Melting Point : ~394–396 K, indicating thermal stability during storage .

- Solubility : Limited aqueous solubility; prefers polar aprotic solvents (DMF, DMSO) for biological assays .

- Hydrogen Bonding : N–H and C=O groups enable intermolecular interactions, critical for crystal packing and stability .

- Reactive Sites : The formyl group (-CHO) is prone to nucleophilic attacks, requiring anhydrous conditions during functionalization .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations improve the synthesis design of this compound?

- Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states, identifying energetically favorable pathways .

- Solvent Effects : COSMO-RS simulations predict solvent interactions (e.g., dichloromethane vs. ethyl acetate) to optimize yield .

- Electronic Properties : HOMO-LUMO analysis guides regioselectivity in electrophilic substitutions (e.g., formyl group activation) .

- Machine Learning : Train models on existing acetamide reaction datasets to recommend optimal molar ratios (e.g., 1:1 amine:acid) and catalysts .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

- Case Example : Conflicting ¹H NMR signals for ethoxy vs. formyl protons.

- Solution : Variable-temperature NMR (VT-NMR) to distinguish dynamic conformational changes .

- Cross-Validation : Compare with X-ray crystallography data (e.g., bond lengths: C–O = 1.36 Å, C=O = 1.21 Å) .

- Impurity Identification : LC-MS/MS to detect byproducts (e.g., hydrolyzed acetamide derivatives) and adjust reaction pH .

Q. How to design experiments to elucidate its potential biological mechanisms (e.g., enzyme inhibition)?

- Target Selection : Prioritize enzymes with conserved amide-binding pockets (e.g., kinases, proteases) based on structural analogs .

- Assay Design :

- Fluorescence Quenching : Monitor binding to tryptophan residues in proteins (λₑₓ = 280 nm, λₑₘ = 340 nm) .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .

- Molecular Dynamics (MD) Simulations : Predict ligand-protein interactions (e.g., π-π stacking with chlorophenyl groups) .

- Control Experiments : Compare with N-(4-chlorophenyl) analogs to isolate dichloro-substitution effects .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Mixing Efficiency : Transition from batch to flow reactors for precise temperature/residence time control (prevents oligomerization) .

- Workflow Automation : Use robotic platforms for reproducible coupling and purification steps (reduces human error) .

- Crystallization Optimization : Seed crystals and gradient cooling to enhance crystal size distribution (improves filtration) .

- Byproduct Management : In-line IR spectroscopy to monitor reaction progress and trigger quenching at ~95% conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.